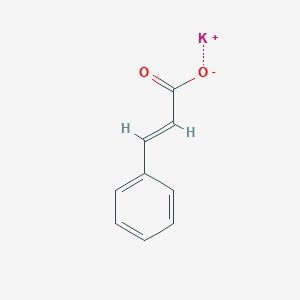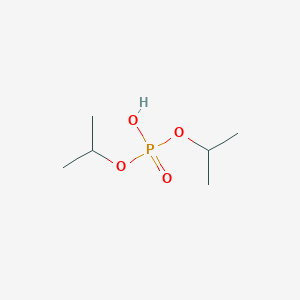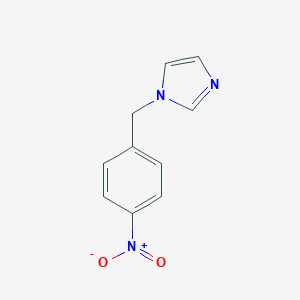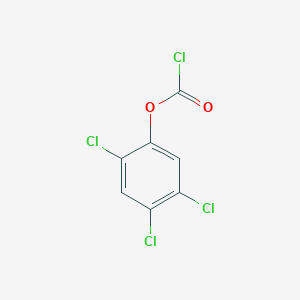
肉桂酸钾
描述
Potassium cinnamate is the potassium salt of cinnamic acid, a naturally occurring compound found in the essential oils of cinnamon and other plants. It is known for its white monoclinic crystal structure and slightly cinnamon-like aroma.
科学研究应用
Potassium cinnamate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Industry: Utilized as a natural food preservative due to its strong antibacterial properties.
作用机制
Target of Action
Potassium cinnamate, a derivative of cinnamic acid, primarily targets bacterial cells and fungal cells . It interacts with the cell membranes of these microorganisms, inhibiting their growth and reproduction . In fungi, it directly interacts with ergosterol present in the fungal plasma membrane .
Mode of Action
Potassium cinnamate exerts its antimicrobial effects by damaging the cell membranes of bacteria and fungi, disrupting their energy metabolism, and preventing biofilm formation . In fungi, it directly interacts with ergosterol, a component of the fungal plasma membrane . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
Potassium cinnamate is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .
Result of Action
The primary result of potassium cinnamate’s action is the inhibition of bacterial and fungal growth. By damaging cell membranes and disrupting energy metabolism, it prevents these microorganisms from reproducing and forming biofilms . This leads to the death of the microorganisms, thereby exerting an antimicrobial effect .
Action Environment
The action of potassium cinnamate can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of cinnamic acid and its derivatives, which in turn can impact their antimicrobial activity . Additionally, the presence of other compounds can produce synergistic or additive effects, enhancing the antimicrobial efficacy of potassium cinnamate .
生化分析
Biochemical Properties
Potassium cinnamate interacts with key enzymes in the phenylpropanoid pathway, such as cinnamate 4-hydroxylase (C4H) and chalcone synthase (CHS) . These enzymes lead to the biosynthesis of several secondary metabolites .
Cellular Effects
It is known that cinnamic acid derivatives can have antimicrobial activity . For instance, butyl cinnamate showed potent activity against all tested strains .
Molecular Mechanism
It is known that cinnamic acid derivatives can interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall .
Metabolic Pathways
Potassium cinnamate is involved in the phenylpropanoid pathway . This pathway leads to the biosynthesis of several secondary metabolites, including flavonoids, flavonols, coumarins, and lignans .
准备方法
Synthetic Routes and Reaction Conditions: Potassium cinnamate can be synthesized through the neutralization of cinnamic acid with potassium hydroxide. The reaction typically involves dissolving cinnamic acid in an appropriate solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is stirred until the reaction is complete, and the resulting potassium cinnamate is isolated by filtration and drying .
Industrial Production Methods: Industrial production of potassium cinnamate often involves spray-drying or spray agglomeration techniques to produce a powdery product with improved flowability and dissolution rates. These methods are preferred over traditional crystallization processes, which are more complex and costly .
化学反应分析
Types of Reactions: Potassium cinnamate undergoes various chemical reactions, including:
Oxidation: Potassium cinnamate can be oxidized to produce cinnamic acid derivatives.
Reduction: Reduction reactions can convert potassium cinnamate to cinnamyl alcohol.
Substitution: Potassium cinnamate can undergo substitution reactions to form various cinnamate esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines are used in the presence of catalysts or under acidic/basic conditions.
Major Products:
Oxidation: Cinnamic acid derivatives.
Reduction: Cinnamyl alcohol.
Substitution: Cinnamate esters and amides.
相似化合物的比较
Cinnamic Acid: The parent compound of potassium cinnamate, known for its antimicrobial and antifungal properties.
Cinnamaldehyde: A major component of cinnamon essential oil, with strong antibacterial and antifungal activities.
Cinnamyl Alcohol: A reduction product of cinnamic acid, used in the fragrance industry
Uniqueness of Potassium Cinnamate: Potassium cinnamate stands out due to its solubility in water and its potential as a natural food preservative. Unlike cinnamic acid, which is less soluble in water, potassium cinnamate can be easily incorporated into aqueous solutions, making it more versatile for various applications .
属性
IUPAC Name |
potassium;(E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHVCHNCTHGORM-UHDJGPCESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
621-82-9 (Parent) | |
| Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16089-48-8 | |
| Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)



![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)






